5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a thiol group, and substituents that include a methoxyphenyl and a thiophen-2-ylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of the Methoxyphenyl Group: This can be achieved by reacting the triazole intermediate with 4-methoxybenzaldehyde under acidic or basic conditions.
Addition of the Thiophen-2-ylmethylidene Group: The final step involves the condensation of the intermediate with thiophen-2-carbaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazole ring could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-3-thiosemicarbazide: Similar in having a methoxyphenyl group and a thiol group.
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophen-2-ylmethylidene group.
4-(Thiophen-2-ylmethylideneamino)-4H-1,2,4-triazole-3-thiol: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N4OS2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)13-16-17-14(20)18(13)15-9-12-3-2-8-21-12/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
TUOUSXIDTKJBOO-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
Origin of Product |
United States |
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